molecular formula C8H5N3O2S B1371131 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid CAS No. 1014630-98-8

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

Cat. No.: B1371131
CAS No.: 1014630-98-8
M. Wt: 207.21 g/mol
InChI Key: LRXDMOYYUDZFCC-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features both a pyrimidine and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrimidine-2-thiol with α-haloketones under basic conditions to form the thiazole ring . Another approach includes the use of thiourea and α-haloketones, followed by cyclization to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to dihydropyrimidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: It finds applications in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)thiazole-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-2-yl)imidazole-5-carboxylic acid: Contains an imidazole ring instead of a thiazole ring.

    2-(Pyrimidin-2-yl)oxazole-5-carboxylic acid: Features an oxazole ring instead of a thiazole ring.

Uniqueness

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid is unique due to the combination of the pyrimidine and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds .

Properties

IUPAC Name

2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXDMOYYUDZFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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